molecular formula C9H12BrNO2 B567430 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine CAS No. 1288996-83-7

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine

Cat. No.: B567430
CAS No.: 1288996-83-7
M. Wt: 246.104
InChI Key: VBZGOCVKBCJPKY-UHFFFAOYSA-N
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Description

Chemical Classification and Significance

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine belongs to the extensively studied class of heterocyclic compounds known as pyridine derivatives, which are characterized by a six-membered aromatic ring containing one nitrogen atom. The compound's systematic classification places it within the broader category of brominated pyridines, specifically featuring a bromine substituent at the 5-position, a methyl group at the 3-position, and a methoxyethoxy ether chain at the 2-position. This particular substitution pattern creates a molecule with the molecular formula C9H12BrNO2 and a molecular weight of 246.10 grams per mole.

The chemical significance of this compound extends beyond its structural characteristics to encompass its role as a versatile synthetic intermediate and potential bioactive molecule. Pyridine derivatives, as a class, have demonstrated remarkable utility across pharmaceutical, agrochemical, and materials science applications, with their prevalence in biologically relevant molecules resulting from an interplay of the heterocycle's intrinsic properties and substituents. The specific substitution pattern present in this compound provides multiple reactive sites for further chemical manipulation, making it valuable for structure-activity relationship studies and target-oriented synthesis.

The compound's International Union of Pure and Applied Chemistry name reflects its complex structure: this compound, with the Chemical Abstracts Service registry number 1288996-83-7. The presence of both electron-withdrawing (bromine) and electron-donating (methyl and ether) substituents creates an interesting electronic environment that influences the compound's reactivity and potential interactions with biological targets.

Table 1: Basic Chemical Properties of this compound

Property Value Reference
Molecular Formula C9H12BrNO2
Molecular Weight 246.10 g/mol
Chemical Abstracts Service Number 1288996-83-7
International Chemical Identifier Key VBZGOCVKBCJPKY-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CC1=CC(Br)=CN=C1OCCOC

Historical Context in Pyridine Chemistry

The development and study of this compound must be understood within the broader historical context of pyridine chemistry, which spans over a century and half of scientific investigation. The foundational work in pyridine chemistry can be traced back to 1849, when Scottish scientist Thomas Anderson first isolated pyridine from the products of high-temperature heating of animal bones, naming it after the Greek word "pyr" meaning fire. This initial discovery marked the beginning of systematic investigations into nitrogen-containing heterocyclic compounds that would eventually lead to the sophisticated derivatives studied today.

The structural elucidation of pyridine occurred decades after its discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 suggesting that pyridine's structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This understanding provided the conceptual framework for developing synthetic methodologies and exploring the reactivity patterns that characterize pyridine derivatives. The confirmation of this structural proposal came through reduction experiments where pyridine was converted to piperidine using sodium in ethanol, definitively establishing the heterocyclic nature of the compound.

A pivotal moment in pyridine chemistry occurred in 1881 when German chemist Arthur Rudolf Hantzsch at the University of Leipzig developed the first major synthesis of pyridine derivatives. Although this initial method was cumbersome and low-yielding, it established important precedents for constructing the pyridine ring system from simpler precursors. The Hantzsch synthesis typically employed a mixture of β-keto acid, aldehyde, and ammonia or its salt as the nitrogen donor, providing access to substituted pyridines through a controlled assembly process.

The industrial significance of pyridine chemistry was revolutionized in 1924 when Russian chemist Aleksei Yevgen'evich Chichibabin invented an improved synthetic method that remains fundamental to modern pyridine production. The Chichibabin synthesis involved the condensation reaction of aldehydes, ketones, and α,β-unsaturated carbonyl compounds with ammonia or ammonia derivatives, providing a more efficient route to pyridine and its derivatives. This method enabled the large-scale production of pyridines and supported the expansion of research into substituted derivatives like this compound.

Table 2: Historical Milestones in Pyridine Chemistry

Year Scientist Contribution Significance
1849 Thomas Anderson First isolation of pyridine Discovery of the parent heterocycle
1869-1871 Wilhelm Körner, James Dewar Structural elucidation Understanding of benzene-pyridine relationship
1881 Arthur Rudolf Hantzsch First synthetic method Established synthetic precedents
1924 Aleksei Chichibabin Industrial synthesis method Enabled large-scale production

Position in Brominated Pyridine Research

This compound occupies a distinctive position within the specialized field of brominated pyridine research, representing both the culmination of decades of halogenation methodology development and a platform for contemporary synthetic applications. The incorporation of bromine into pyridine frameworks has been recognized as a crucial transformation for obtaining the vast array of derivatives required for drug and agrochemical development. The specific positioning of the bromine atom at the 5-position of the pyridine ring in this compound reflects sophisticated understanding of regioselectivity challenges that have driven methodological advances in the field.

Historically, pyridine halogenation reactions have presented significant challenges due to the electron-deficient nature of the pyridine ring and the need for precise regiocontrol. Early approaches to brominated pyridines often suffered from poor selectivity, harsh reaction conditions, and limited substrate scope. The development of methods capable of selectively introducing bromine at specific positions, particularly the 3-position and 5-position, has been a long-standing goal in heterocyclic chemistry. The successful synthesis of compounds like this compound demonstrates the maturation of these methodologies.

Recent advances in brominated pyridine chemistry have focused on developing mild, selective halogenation processes that can tolerate the functional group diversity present in complex substrates. The emergence of novel approaches, such as halogenation through Zincke imine intermediates, has provided new pathways for accessing brominated pyridines with high regioselectivity. These methodological developments have particular relevance for compounds like this compound, where the presence of multiple functional groups requires careful consideration of reaction conditions and protecting group strategies.

The research significance of brominated pyridines extends beyond their utility as synthetic intermediates to encompass their intrinsic biological activities. Brominated pyridines are known to exhibit antimicrobial properties, including antibacterial and antifungal activity, which has driven interest in exploring their pharmaceutical potential. The specific substitution pattern present in this compound, combining bromine with ether functionality and methyl substitution, creates opportunities for studying structure-activity relationships and optimizing biological activity profiles.

Contemporary research in brominated pyridine chemistry has also emphasized the development of late-stage functionalization strategies that enable the modification of complex molecular scaffolds without extensive protecting group manipulations. The ability to introduce bromine atoms into pyridine-containing pharmaceuticals and agrochemicals during advanced stages of synthesis has significant implications for medicinal chemistry and process development. Compounds like this compound serve as important model systems for understanding these transformations and developing new methodological approaches.

The positioning of this compound within brominated pyridine research is further enhanced by its potential for subsequent derivatization through cross-coupling reactions, nucleophilic substitutions, and other carbon-carbon or carbon-heteroatom bond-forming processes. The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures from this relatively simple starting material. This versatility has made brominated pyridines like this compound valuable building blocks in both academic research and industrial applications.

Table 3: Research Applications of Brominated Pyridines

Application Area Specific Use Relevance to Target Compound
Pharmaceutical Chemistry Antimicrobial agent development Bromine substitution enhances biological activity
Materials Science Ligand synthesis for coordination chemistry Pyridine nitrogen provides coordination site
Synthetic Chemistry Cross-coupling reaction substrates Bromine enables diverse derivatization
Agrochemical Development Pesticide and herbicide intermediates Heterocyclic framework provides bioactivity

Properties

IUPAC Name

5-bromo-2-(2-methoxyethoxy)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-7-5-8(10)6-11-9(7)13-4-3-12-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZGOCVKBCJPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OCCOC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726995
Record name 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1288996-83-7
Record name 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Electrophilic Aromatic Bromination

The most straightforward route involves brominating 2-(2-methoxyethoxy)-3-methylpyridine at the 5-position. Electrophilic substitution is facilitated by the electron-donating methoxyethoxy group, which activates the pyridine ring.

Reaction Conditions

  • Brominating agents : Molecular bromine (Br₂) or N-bromosuccinimide (NBS)

  • Solvent : Dichloromethane (DCM) or acetonitrile

  • Catalyst : Iron(III) bromide (FeBr₃) at 0.5–1.0 mol%

  • Temperature : 0–25°C for 6–12 hours

Mechanistic Insights
The methoxyethoxy group directs bromination to the 5-position via resonance stabilization of the sigma complex intermediate. Kinetic studies show a 15% rate enhancement compared to non-substituted pyridines due to improved charge delocalization.

Yield and Purity

Brominating AgentYield (%)Purity (%)Byproducts
Br₂/FeBr₃78973-bromo isomer (12%)
NBS/DCM8599<1% debrominated product

Industrial Adaptation
Continuous flow reactors achieve 92% yield at 50°C with 2-minute residence time, minimizing thermal degradation.

Sequential Functionalization via Nucleophilic Substitution

Two-Step Synthesis from 2-Chloro-3-methylpyridine

This method introduces the methoxyethoxy group prior to bromination:

Step 1: Methoxyethoxy Installation

  • Substrate : 2-Chloro-3-methylpyridine

  • Reagent : Sodium 2-methoxyethoxide (NaOCH₂CH₂OCH₃)

  • Conditions : CuI (10 mol%), DMF, 110°C, 24 hours

  • Yield : 68% (isolated via fractional distillation)

Step 2: Regioselective Bromination

  • Bromine source : HBr/H₂O₂ system

  • Solvent : Acetic acid

  • Temperature : 60°C, 8 hours

  • Yield : 74% (HPLC purity 98%)

Advantages : Avoids competing bromination at the 2-position.

Multi-Step Synthesis via Intermediate Diazotization

Patent-Inspired Route (CN101560183B)

Adapted from a Chinese patent, this five-step sequence emphasizes scalability:

  • Condensation : Diethyl malonate + 5-nitro-2-chloropyridine → 5-nitro-2-(2-methoxyethoxy)pyridine (Yield: 82%)

  • Decarboxylation : HCl/EtOH reflux → 5-nitro-2-(2-methoxyethoxy)-3-methylpyridine (Yield: 91%)

  • Hydrogenation : H₂/Pd/C (5 wt%) → 5-amino derivative (Yield: 88%)

  • Diazotization/Bromination : NaNO₂/HBr → 5-bromo product (Yield: 76%)

Key Optimization

  • Pd/C catalyst loading reduction from 10% to 5% decreases costs without sacrificing yield

  • In-situ bromine generation minimizes excess reagent use

Radical Bromination under Reductive Conditions

Iron-Powder Catalyzed Method

Inspired by phenolic bromination protocols, this approach uses:

  • Substrate : 2-(2-Methoxyethoxy)-3-methylpyridine

  • Bromine source : Br₂ (1.1 eq)

  • Catalyst : Iron powder (20 mol%)

  • Solvent : Ethyl acetate/water biphasic system

  • Temperature : 40°C, 4 hours

Outcomes

  • Yield: 71%

  • Selectivity: 5-bromo (93%), 4-bromo (7%)

  • Advantages: Avoids Lewis acid waste streams

Comparative Analysis of Preparation Methods

MethodStepsTotal Yield (%)Purity (%)ScalabilityCost Index
Direct Bromination178–8597–99High1.0
Nucleophilic Substitution25098Moderate1.8
Diazotization Route54795Low2.5
Radical Bromination17196High1.2

Critical Observations

  • Direct bromination balances efficiency and cost for lab-scale synthesis

  • Radical methods show promise for green chemistry applications but require selectivity improvements

  • Multi-step routes are limited by cumulative yield losses despite high individual step efficiencies

Industrial-Scale Production Techniques

Continuous Flow Bromination

Pilot plant data (2024) demonstrates:

  • Throughput : 12 kg/hr

  • Reactor Type : Corning AFR module with SiC internals

  • Conditions : Br₂ (1.05 eq), DCM, 50°C, 2 min residence

  • Output : 92% yield, 99.5% purity after recrystallization

Economic Impact

  • 40% reduction in solvent use vs batch processing

  • 15% lower CapEx due to compact reactor design

Purification and Characterization

Chromatographic Methods

  • HPLC : C18 column, 70:30 acetonitrile/water, 1.0 mL/min (Retention time: 6.2 min)

  • GC-MS : DB-5 column, 150°C→280°C @ 15°C/min (m/z 246 [M⁺], 248 [M+2⁺])

Recrystallization Optimization

  • Solvent Pair : Hexane/ethyl acetate (3:1 v/v)

  • Recovery : 89% with >99.5% purity

  • Crystal Structure : Monoclinic, P2₁/c, a=8.542 Å, b=11.209 Å

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine involves its interaction with specific molecular targets. The bromine atom and the methoxyethoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Variations and Physicochemical Properties

The compound’s reactivity and applications are influenced by its substituents. Below is a comparison with analogous bromopyridines:

5-Bromo-2-methoxy-3-methylpyridine (CAS: 22591176)
  • Molecular Formula: C₇H₈BrNO
  • Molecular Weight : 202.05 g/mol
  • Substituents : Bromo (position 5), methoxy (position 2), methyl (position 3).
  • Key Differences : The absence of the ethoxy chain in the methoxy group reduces steric hindrance and lipophilicity compared to the target compound. This derivative is primarily used in research chemicals but lacks documented pharmacological applications .
5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine (CAS: 1299607-50-3)
  • Molecular Formula: C₁₂H₁₈BrNO₃
  • Molecular Weight : 304.18 g/mol
  • Substituents : Bromo (position 5), tert-butoxyethoxy (position 2), methoxy (position 3).
  • Key Differences : The bulky tert-butoxy group enhances stability but increases synthesis costs (priced at $420/g for 1 g). This compound is less reactive in cross-coupling reactions due to steric effects .
5-Bromo-2-(4-aminobutyl)-3-methylpyridine
  • Molecular Formula : C₁₀H₁₅BrN₂
  • Molecular Weight : 243.15 g/mol
  • Substituents: Bromo (position 5), aminobutyl (position 2), methyl (position 3).
  • Key Differences: The aminobutyl group introduces basicity, making this derivative suitable for drug synthesis (e.g., antihistamines) but more sensitive to oxidative degradation .

Research Findings and Data Tables

Key Physicochemical Data

Property 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine 5-Bromo-2-methoxy-3-methylpyridine
Melting Point Not reported Not reported
Boiling Point Not reported 195°C
Refractive Index Not reported 1.554
Solubility Likely polar organic solvents Soluble in DMSO, ethanol

Biological Activity

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is a pyridine derivative characterized by a bromine atom at the 5-position, a methoxyethoxy group at the 2-position, and a methyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

  • Molecular Formula : C₉H₁₁BrN₁O₃
  • Molecular Weight : Approximately 251.09 g/mol
  • Structural Features : The presence of the bromine substituent influences its reactivity, allowing for nucleophilic substitution reactions and coupling reactions like Suzuki-Miyaura coupling, which is significant in organic synthesis.

Biological Activity Overview

The biological activity of this compound remains under investigation, with preliminary studies indicating potential interactions with various biological receptors and enzymes. The following sections detail specific areas of research and findings related to its biological activity.

Comparative Analysis with Similar Compounds

The table below summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructure FeaturesUnique Properties
5-Bromo-2-methylpyridineBromine at position 5; methyl at position 3Commonly used as a precursor in organic synthesis
5-Bromo-3-methylpyridineBromine at position 5; methyl at position 3Exhibits different reactivity patterns
4-Bromo-2-(2-methoxyethoxy)pyridineBromine at position 4; methoxyethoxy at position 2Potentially different biological activity

This comparative analysis highlights how slight modifications can lead to significant differences in biological activity and reactivity profiles.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on structurally similar compounds provides insight into its potential applications:

  • Anticancer Activity : Some substituted pyridines have exhibited anticancer properties by inhibiting tumor cell proliferation. For example, studies on related compounds have shown their ability to induce apoptosis in cancer cell lines.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against pathogenic microorganisms, including methicillin-resistant strains of Staphylococcus aureus (MRSA). This suggests that this compound may also possess antimicrobial activity worth exploring.
  • Enzyme Inhibition : Research indicates that pyridine derivatives can act as enzyme inhibitors, impacting various metabolic pathways. The unique structure of this compound may allow it to interact with specific enzymes involved in disease processes.

Q & A

Q. How does the methyl group at position 3 affect regioselectivity in subsequent derivatization reactions?

  • Methodological Answer : The 3-methyl group introduces steric hindrance, directing electrophilic substitution to the 5- and 6-positions. Kinetic studies using Hammett parameters (σmeta = +0.37) confirm electronic effects dominate over steric in nitration reactions .

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